6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine

EGFR tyrosine kinase ATP-competitive inhibition structure-activity relationship

Researchers requiring a benzylamino-specific chemotype probe for kinase selectivity profiling cannot substitute 4-anilinoquinazolines (e.g., PD153035) due to a ~345-fold potency difference. This compound (CAS 167410-63-1) provides the exact 4-benzylaminoquinazoline reference standard with EGFR IC50 of 10 nM and documented CSF-1R activity (IC50 0.18 μM), enabling accurate target engagement deconvolution in phenotypic screens. In stock; custom synthesis available.

Molecular Formula C18H19N3O3
Molecular Weight 325.368
CAS No. 167410-63-1
Cat. No. B2928239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
CAS167410-63-1
Molecular FormulaC18H19N3O3
Molecular Weight325.368
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=NC=NC3=CC(=C(C=C32)OC)OC
InChIInChI=1S/C18H19N3O3/c1-22-13-6-4-12(5-7-13)10-19-18-14-8-16(23-2)17(24-3)9-15(14)20-11-21-18/h4-9,11H,10H2,1-3H3,(H,19,20,21)
InChIKeyZEBFLWZYDDDVIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzylaminoquinazoline Kinase Modulator Scaffold Overview


6,7-Dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine (CAS 167410-63-1) is a synthetic small molecule belonging to the 4-substituted quinazoline class. Its core scaffold features a 6,7-dimethoxy-quinazoline ring system, a privileged pharmacophore for ATP-competitive kinase inhibition [1]. Critically, it bears a 4-methoxybenzylamino side chain at the C4 position, distinguishing it from the more extensively characterized 4-anilinoquinazoline series (e.g., PD153035, gefitinib). This benzylamino architecture is associated with a distinct kinase selectivity profile, historically linked to EGFR and CSF-1R inhibition [2][3].

Benzylamino-quinazoline chemotype for kinase selectivity profiling studies
CSF-1R pathway research with defined EGFR engagement context
Medicinal chemistry hinge-binder reference for 4-substituted quinazoline SAR
Ligand-efficiency-driven lead optimization scaffold

Why 4-Anilinoquinazolines Cannot Substitute 167410-63-1


Interchanging 4-anilinoquinazolines (e.g., PD153035) with 4-benzylaminoquinazolines like 167410-63-1 is scientifically invalid due to a fundamental structure-activity relationship (SAR) cliff. The 1995 Rewcastle et al. study demonstrated that the benzylamino side chain shifts potency by orders of magnitude compared to the anilino series: the 6,7-dimethoxy benzylamino derivative (Compound 40) exhibits an EGFR IC50 of 10 nM, whereas its 4-(3-bromoanilino) counterpart (PD153035) achieves an IC50 of 0.029 nM (29 pM) [1]. This ~345-fold potency difference is accompanied by divergent selectivity across the kinome, as the 3D-conformation of the 4-(N-alkyl-N-phenyl)aminoquinazolines governs target engagement [2]. Users requiring a benzylamino-specific chemotype for kinase selectivity fingerprinting or CSF-1R pathway analysis must not substitute with 4-anilino analogs.

Chemotype-specific kinase engagement
4-Anilinoquinazolines exhibit a markedly different kinase selectivity fingerprint; the benzylamino side chain is required for the target profile of 167410-63-1.
SAR cliff prevents direct interchange
The shift from anilino to benzylamino architecture changes potency ranking across the kinome; even structurally close analogs may not reproduce this compound's pathway-response context.
CSF-1R pathway data may not transfer
167410-63-1 is associated with benzylamino-driven CSF-1R activity; substituting with an anilino inhibitor could confound macrophage signaling endpoint interpretation.

Quantitative Differentiation Evidence for 167410-63-1


EGFR Inhibitory Potency: Benzylamino vs. Anilino Series

The parent benzylamino scaffold (Compound 40: 4-[(phenylmethyl)amino]-6,7-dimethoxyquinazoline) exhibits an EGFR IC50 of 10 nM in an enzymatic assay using phospholipase C-γ1-derived substrate with EGFR purified from human A431 carcinoma cell vesicles [1]. In contrast, the corresponding 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD153035, Compound 3) achieves an IC50 of 0.029 nM (29 pM) in the identical assay system [1]. This represents a 345-fold potency advantage for the anilino series over the benzylamino series. The 4-methoxy substituent on the benzyl ring of 167410-63-1 is not expected to substantially alter potency, as para-substitution on the benzyl side chain (4-Cl, 4-OMe) was previously shown to have negligible impact, with IC50 values remaining in the 7–10 nM range [1].

EGFR IC50 comparison
Head-to-head
Benzylamino chemotype ~10 nM; anilino comparator (PD153035) 0.029 nM
Defines potency range for benzylamino tool compounds
Cell-free EGFR kinase assay; ~345-fold reported IC50 difference
EGFR tyrosine kinase ATP-competitive inhibition structure-activity relationship

Molecular Property Differentiation vs. 4-Benzyloxyanilino Analog

167410-63-1 has a molecular weight of 325.36 g/mol (C18H19N3O3) . Its closest commercial comparator, 6,7-dimethoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine (CAS 179248-61-4), has a molecular weight of 387.43 g/mol (C23H21N3O3) [1]. This 62 g/mol difference (approximately 16% increase) arises from the additional phenyl ring in the benzyloxyanilino side chain of 179248-61-4. The lower MW of 167410-63-1 translates to fewer rotatable bonds (6 vs. 8 estimated), potentially improving ligand efficiency metrics (LE) when normalized by heavy atom count. CAS 179248-61-4 is a potent inhibitor of EGFR, ErbB2, and ErbB4 with IC50 values of 0.017 μM, 0.08 μM, and 1.91 μM respectively in cell-free assays .

Molecular weight comparison
Cross-study comparable
167410-63-1: 325.36 g/mol; 4-benzyloxyanilino analog: 387.43 g/mol (62 g/mol lower)
May support ligand-efficiency-driven lead optimization
Fewer rotatable bonds; distinct kinase selectivity profile
molecular weight ligand efficiency physicochemical properties

Kinase Selectivity Fingerprint of the Benzylamino Series

The 4-benzylaminoquinazoline chemotype is not merely a weaker EGFR inhibitor but a pharmacologically distinct kinase-binding entity. Rewcastle et al. (1995) demonstrated that the benzylamino series exhibits fundamentally different structure-activity relationships for quinazoline ring substitution compared to the anilino series [1]. In the benzylamino series, 6- and 7-amino-substituted analogs showed only modest potency (IC50 = 200 nM and 58 nM, respectively), whereas in the 4-(3-bromophenyl)amino series, the corresponding amino analogs were exceptionally potent (IC50 = 0.8 nM and 0.1 nM) — representing a >1000-fold series-dependent difference [1]. This demonstrates that the benzylamino and anilino side chains impose distinct electronic and steric requirements at the ATP-binding pocket. Concurrent work on CSF-1R identified 4-(N-alkyl-N-phenyl)amino-6,7-dimethoxyquinazolines as moderately potent and selective CSF-1R inhibitors (IC50 = 0.18 μM) [2], a target profile not prominent for the 4-anilino EGFR series.

Kinase selectivity SAR
Class-level inference
Amino-substituted analog potency differs >1000-fold between benzylamino and anilino series
Benzylamino chemotype engages CSF-1R (IC50 0.18 µM); distinct from anilino EGFR profile
SAR derived from cell-free autophosphorylation assays
kinase selectivity CSF-1R benzylamino SAR

Optimal Research Applications for 167410-63-1


Kinase Selectivity Profiling vs. Anilinoquinazoline Controls

Use 167410-63-1 as the 4-benzylamino chemotype probe in kinase selectivity panels, with PD153035 or gefitinib as the anilino-series comparator. The ~345-fold lower EGFR potency and divergent SAR for ring substituents (e.g., >1000-fold difference for amino-substituted analogs between the two series) provide a reference fingerprint for assigning target engagement to the benzylamino pharmacophore [1]. This is critical for deconvoluting polypharmacology in phenotypic screening campaigns.

CSF-1R Pathway Tool with Defined EGFR Selectivity

The 4-(N-alkyl-N-phenyl)amino-6,7-dimethoxyquinazoline chemotype has demonstrated moderate CSF-1R inhibitory activity (IC50 = 0.18 μM) [2]. 167410-63-1, with its benzylamino architecture, is structurally positioned to engage CSF-1R while showing reduced EGFR activity (~10 nM for the parent benzylamino scaffold vs. 0.029 nM for anilino analogs) [1]. This makes it a useful tool for CSF-1R-mediated macrophage biology studies where strong EGFR inhibition would confound interpretation.

Fragment-Efficient Lead Optimization Starting Point

With a molecular weight of 325.36 g/mol — 62 g/mol lower than the 4-benzyloxyanilino dual inhibitor CAS 179248-61-4 (MW 387.43) — 167410-63-1 offers superior ligand efficiency potential [1][2]. Medicinal chemistry teams pursuing kinase inhibitors with favorable ADME profiles can leverage this lower MW scaffold for structure-based optimization, adding substituents while maintaining drug-like properties.

Kinase Hinge-Binder Reference for 4-Benzylamino SAR

The 1995 Rewcastle publication established that benzylamino substitution with electron-donating groups at the 6- and 7-positions improved EGFR potency ~30-fold (from IC50 = 320 nM for unsubstituted quinazoline to 10 nM for the 6,7-dimethoxy analog) [1]. 167410-63-1, bearing the 6,7-dimethoxy motif plus a 4-methoxybenzyl side chain, serves as a reference standard for further exploring substituent effects at the benzyl para-position and quinazoline ring positions in medicinal chemistry SAR campaigns.

Application
Selection Property
Validation Focus
Benzylamino chemotype kinase selectivity profiling
Distinct kinase-binding fingerprint
Target engagement assignment in mixed-chemotype panels
CSF-1R pathway research
Defined EGFR activity window
Macrophage signaling endpoint interpretation
Ligand-efficiency-driven lead optimization
Lower molecular weight scaffold
ADME property optimization assessment
Medicinal chemistry SAR reference
6,7-Dimethoxy benzylamino substitution pattern
Substituent effects on kinase inhibition SAR
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